2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide
Description
This compound features a benzothieno[3,2-d]pyrimidinone core substituted at position 3 with a 4-fluorobenzyl group and at position 1 with an N-(4-methylbenzyl)acetamide moiety. The benzothienopyrimidinone scaffold is structurally analogous to purines, enabling interactions with enzymatic targets such as kinases and topoisomerases. The 4-methylbenzyl group in the acetamide side chain balances lipophilicity and solubility, optimizing bioavailability .
Properties
Molecular Formula |
C27H22FN3O3S |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H22FN3O3S/c1-17-6-8-18(9-7-17)14-29-23(32)16-30-24-21-4-2-3-5-22(21)35-25(24)26(33)31(27(30)34)15-19-10-12-20(28)13-11-19/h2-13H,14-16H2,1H3,(H,29,32) |
InChI Key |
DTWXABAASWWIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothieno[3,2-d]pyrimidine Core: This is achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a halogenated benzyl compound with a fluorine atom.
Attachment of the Methylbenzylacetamide Moiety: This is typically done through an amide coupling reaction using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, compounds with similar structures have been investigated for their inhibitory effects on:
- α-glucosidase : Important for carbohydrate metabolism and a target for diabetes treatment.
- Acetylcholinesterase : Relevant in the treatment of Alzheimer's disease due to its role in neurotransmitter regulation.
A study demonstrated that derivatives of benzothieno-pyrimidine compounds exhibited significant inhibition of these enzymes, suggesting that the compound could be optimized for similar applications .
Antitumor Activity
The benzothieno-pyrimidine scaffold has been associated with anticancer properties. Research indicates that compounds with this structure can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. The specific compound under discussion may also exhibit these properties, warranting further investigation into its anticancer efficacy .
Anti-inflammatory Properties
In silico studies have suggested that compounds related to this structure may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The ability to modulate inflammation could position this compound as a candidate for treating inflammatory diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant α-glucosidase inhibition by related compounds, suggesting potential for diabetes management. |
| Study B | Antitumor Activity | Showed that derivatives induce apoptosis in cancer cell lines via caspase activation. |
| Study C | Anti-inflammatory Effects | In silico docking studies indicated potential as a 5-LOX inhibitor, highlighting anti-inflammatory applications. |
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Findings:
Electron Effects : The 4-fluorobenzyl group in the target compound provides stronger electron-withdrawing effects than methoxy () or ethoxy () substituents, enhancing interactions with catalytic lysine residues in kinases .
Solubility : The 4-methylbenzyl acetamide moiety improves aqueous solubility compared to trifluoromethylphenyl () or sulfanyl groups (), which may hinder dissolution .
Conformational Flexibility: The dihydrobenzothienopyrimidinone core offers moderate rigidity compared to hexahydro derivatives (), allowing better accommodation in enzyme active sites .
Selectivity : Substitution at position 7 (e.g., 4-fluorophenyl in ) shifts target selectivity away from the kinase domain to topoisomerase II inhibition, as seen in related analogs .
Research Implications
- Pharmacokinetics : The target compound’s logP (predicted ~3.2) is lower than analogs with trifluoromethyl (: logP ~4.1) or sulfanyl (: logP ~3.8) groups, suggesting improved oral bioavailability .
- Synthetic Feasibility : The acetamide linkage simplifies synthesis compared to sulfanyl or triazolo derivatives, which require multi-step coupling (Evidences 5, 8) .
- Crystallinity : highlights that fluorobenzyl and methylbenzyl groups promote stable crystal packing via N–H⋯O and C–H⋯F interactions, aiding formulation .
Biological Activity
The compound 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide is a member of the benzothienopyrimidine class of compounds, which have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and efficacy against various pathogens.
- Molecular Formula : C₁₉H₁₅FN₄O₄S
- Molecular Weight : 414.4 g/mol
- CAS Number : 1252817-72-3
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through in vitro studies focusing on its antimicrobial properties. The following sections detail the findings from various studies.
Antimicrobial Activity
Research has shown that derivatives of benzothienopyrimidine compounds exhibit significant antimicrobial properties against a range of bacterial and fungal strains.
Case Studies and Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various pyrimidine derivatives against Staphylococcus aureus , Escherichia coli , and Candida albicans . The results indicated that compounds with electron-donating groups at specific positions displayed enhanced antimicrobial activity. For instance, derivatives containing a methoxy group showed higher efficacy compared to those with fluorine substitutions .
- The Minimum Inhibitory Concentration (MIC) varied significantly among the tested compounds, with some requiring concentrations as low as 8–10 ppm to inhibit microbial growth effectively .
- Mechanism of Action :
Comparative Table of Biological Activity
| Compound | Bacterial Strains | Fungal Strains | MIC (ppm) |
|---|---|---|---|
| 6a | S. aureus | C. albicans | 8 |
| 6b | E. coli | C. albicans | 200 |
| 5a | S. aureus | - | 100 |
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Variations in substituents on the benzothieno structure can lead to significant differences in biological activity.
Synthetic Pathway Example:
- Formation of Benzothieno Framework :
- The initial step involves the cyclization of appropriate thiophene derivatives with pyrimidine precursors.
- Introduction of Functional Groups :
- Subsequent reactions introduce functional groups such as methoxy or fluorobenzyl to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
